molecular formula C18H22N4O23P4-4 B10828734 Diquas

Diquas

Cat. No.: B10828734
M. Wt: 786.3 g/mol
InChI Key: NMLMACJWHPHKGR-NCOIDOBVSA-J
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diquafosol sodium is synthesized through a series of chemical reactions involving the phosphorylation of uridine derivatives. The process typically involves the use of phosphorylating agents under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, pH levels, and catalysts to optimize the yield and purity of diquafosol sodium .

Industrial Production Methods

In industrial settings, the production of diquafosol sodium involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality diquafosol sodium for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Diquafosol sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of diquafosol sodium can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted uridine derivatives .

Scientific Research Applications

Diquafosol sodium has a wide range of scientific research applications, including:

Mechanism of Action

Diquafosol sodium exerts its effects by acting on P2Y2 receptors located on the conjunctival epithelial and goblet cell membranes. This activation leads to an increase in intracellular calcium ion concentrations, which in turn stimulates the secretion of water and mucin. This mechanism helps to stabilize the tear film and alleviate the symptoms of dry eye disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Diquafosol Sodium

Diquafosol sodium is unique in its mechanism of action, as it directly stimulates the secretion of water and mucin by acting on P2Y2 receptors. This dual action makes it particularly effective in stabilizing the tear film and providing relief from dry eye symptoms. In contrast, sodium hyaluronate primarily acts as a lubricant, and cyclosporine A targets inflammation .

Properties

Molecular Formula

C18H22N4O23P4-4

Molecular Weight

786.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/p-4/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-J

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Origin of Product

United States

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